molecular formula C15H12ClFN2O2S B5704072 5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5704072
M. Wt: 338.8 g/mol
InChI Key: ODSOUHMHJNXDNU-UHFFFAOYSA-N
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Description

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group attached to a carbamothioyl moiety, and a methoxy group at the 2nd position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 5-chloro-2-methoxybenzoic acid. This can be achieved through the chlorination of 2-methoxybenzoic acid using thionyl chloride.

    Amidation Reaction: The intermediate 5-chloro-2-methoxybenzoic acid is then reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Thioamide Formation: The final step involves the conversion of the amide to the thioamide using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide
  • 5-chloro-N-[(2-chlorophenyl)carbamothioyl]-2-methoxybenzamide

Uniqueness

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide is unique due to the specific positioning of the fluorophenyl group and the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2S/c1-21-13-7-6-9(16)8-10(13)14(20)19-15(22)18-12-5-3-2-4-11(12)17/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSOUHMHJNXDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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